Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Application Notes: Lerociclib plus Fulvestrant

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lerociclib

CAS No.: 1628256-23-4
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Introduction and Mechanism of Action

Lerociclib (GB491) is a highly selective, oral CDK4/6 inhibitor. Its differentiated profile stems from high
selectivity for CDK4 over CDK6 and minimal off-target inhibition of CDK9, which is associated with
reduced hematologic and gastrointestinal toxicity [1]. Fulvestrant is a selective estrogen receptor degrader

(SERD) that blocks and degrades the estrogen receptor, thereby inhibiting estrogen-dependent tumor growth
[2].

The combination provides a dual blockade of two key oncogenic pathways in HR+ breast cancer: the
estrogen receptor (ER) signaling pathway and the cell cycle progression pathway via the CDK4/6-Rb axis

[3] [4]. The diagram below illustrates this synergistic mechanism.
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Clinical Efficacy Evidence

The LEONARDA-1 phase III trial (NCT05054751) established the efficacy of the lerociclib-fulvestrant

combination in HR+/HER2- locally advanced or metastatic breast cancer patients who progressed on prior

endocrine therapy [3].

Key Efficacy Endpoints (Investigator-Assessed) [3] [5]:
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e Progression-Free Survival (PFS): Median PFS was 11.07 months with lerociclib-fulvestrant
versus 5.49 months with placebo-fulvestrant (Hazard Ratio [HR]=0.451; 95% CI: 0.311-0.656;
P=0.000016).

¢ Objective Response Rate (ORR): 23.4% in the lerociclib arm versus 8.7% in the placebo arm.

e Disease Control Rate (DCR): 81.8% in the lerociclib arm versus 71.0% in the placebo arm.

The PFS benefit was consistent across all pre-specified patient subgroups, as summarized in the table below.

Table 1: Progression-Free Survival Benefit Across Key Subgroups in LEONARDA-1 [3] [5]

Subgroup Hazard Ratio (HR) for PFS 95% Confidence Interval
Overall Population 0.451 0.311 - 0.656
Primary Endocrine Resistance 0.374 0.182-0.769
Liver Metastasis 0.487 0.297 - 0.796
=4 Metastatic Sites 0.326 0.160 - 0.665
1 Prior Chemotherapy (Metastatic) 0.286 0.138 - 0.593
Pre-/Perimenopausal 0.471 0.258 - 0.860

Safety and Tolerability Profile

Lerociclib exhibits a differentiated safety and tolerability profile, supporting continuous dosing without the

need for drug holidays [1] [6].

Table 2: Overview of Safety Data from LEONARDA-1 [3] [5]

- Placebo +
Parameter Lerociclib + Fulvestrant (N=137)
Fulvestrant (N=138)
Any Grade Adverse 98.5% 80.4%

Events (AE)
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- Placebo +
Parameter Lerociclib + Fulvestrant (N=137)
Fulvestrant (N=138)
Grade =3 AEs 57.7% 15.2%
Serious AEs 5.8% 8.0%
AEs Leading to 1 patient 0 patients

Discontinuation

Common AEs Neutropenia, leukopenia, diarrhea, anemia [6] -
(Lerociclib arm)

Key Differentiator Low incidence of Grade 4 neutropenia (5%) and -
minimal gastrointestinal toxicity [1] [6].

Experimental Protocol

This protocol is based on the design and key procedures of the LEONARDA-1 Phase III clinical trial [3].

Patient Selection Criteria

¢ Indication: Adults with HR+/HER2- locally advanced or metastatic breast cancer.

e Prior Therapy: Disease progression on or after prior endocrine therapy. Patients could have received
prior chemotherapy in the advanced setting [3].

o Key Biomarkers: Confirmation of HR-positive and HER2-negative status via local or central testing is
required [3].

¢ Key Exclusion: Severe concurrent medical conditions and inability to comply with the study
procedures [3].

Dosing and Administration

The clinical workflow for treatment administration and monitoring is outlined below.
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e Lerociclib: 150 mg orally, twice daily (BID), with food on a continuous schedule throughout the 28-
day cycle [3] [6].
¢ Fulvestrant: 500 mg intramuscular (IM) injection on days 1, 15 of the first cycle, and then on day 1 of

each subsequent 28-day cycle [3].
¢ Dose Modifications: Protocol-specified dose reductions or interruptions are required for
management of specific adverse events like neutropenia [3].

Assessment Protocols
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e Efficacy Endpoints:
o Primary: Progression-Free Survival (PFS) assessed by investigators per RECIST 1.1 [3].
o Secondary: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response
(DoR), Clinical Benefit Rate (CBR) [3].
o Imaging: Tumor assessments using computed tomography (CT) or magnetic resonance
imaging (MRI) should be performed at baseline and then every 8-12 weeks [3].
o Safety Monitoring:
o Hematologic: Complete blood count (CBC) at baseline and every 2 weeks due to risk of
neutropenia [3] [6].
o Biochemical: Liver function tests (LFTs) periodically [3].
o Other: Regular monitoring for gastrointestinal symptoms, though these are typically low-grade
with lerociclib [1] [6].

Conclusion

The combination of lerociclib and fulvestrant is a compelling treatment option for HR+/HER2- advanced
breast cancer patients after endocrine therapy failure. Its clinical profile is characterized by significant
efficacy improvement and a favorable tolerability spectrum that enables continuous dosing, potentially
improving patient quality of life and adherence. This combination addresses an important unmet need in the

management of endocrine-resistant disease.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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